Anti-HIV Activity: Superior Potency of Bulky C2/C3-Substituted 6-Chloro-7-fluoroquinoxaline Derivatives
In a head-to-head study, a series of 6-chloro-7-fluoroquinoxaline derivatives were synthesized and evaluated for anti-HIV activity. Two derivatives (compounds 23 and 24) bearing bulky substitutions at the C2 and C3 positions exhibited better anti-HIV activity compared to unsubstituted or less bulky substituted analogs within the same series [1]. The study's SAR analysis directly correlates specific modifications to the 6-chloro-7-fluoroquinoxaline core with enhanced antiviral potency, a differentiation not possible with a simpler quinoxaline scaffold.
| Evidence Dimension | Anti-HIV activity |
|---|---|
| Target Compound Data | 6-Chloro-7-fluoroquinoxaline derivatives with bulky C2/C3 substitutions exhibited better activity than unsubstituted or less bulky analogs. |
| Comparator Or Baseline | Unsubstituted or less bulky substituted 6-chloro-7-fluoroquinoxaline derivatives. |
| Quantified Difference | Qualitative improvement in activity; specific IC50 values not provided in the source abstract, but the SAR trend is explicitly stated. |
| Conditions | In vitro anti-HIV assay on VERO cells. |
Why This Matters
This data demonstrates that the 6-chloro-7-fluoroquinoxaline core is a privileged scaffold where specific chemical modifications (bulky C2/C3 substitutions) can be leveraged to enhance anti-HIV potency, making it a strategic starting point for lead optimization programs focused on this target.
- [1] Patel, H. M., et al. (2016). Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 117, 230-240. View Source
